REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:12](=[O:16])[O:13][C:14](=[O:15])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.[BH4-].[Na+]>O1CCCC1>[Cl:1][C:2]1[C:11]2[C:12](=[O:16])[O:13][CH2:14][C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.[Cl:1][C:2]1[C:11]2[CH2:12][O:13][C:14](=[O:15])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1 |f:1.2|
|
Name
|
4-Chloro-furo[3,4-c]quinoline-1,3-dione
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=2C=CC=CC2C2=C1C(OC2=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
To a well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with excess 6N HCl and water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2C=CC=CC2C2=C1C(OC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2C=CC=CC2C2=C1COC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |